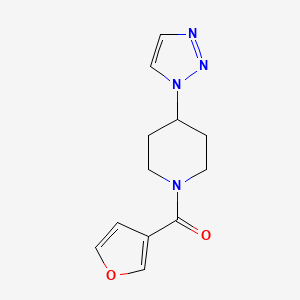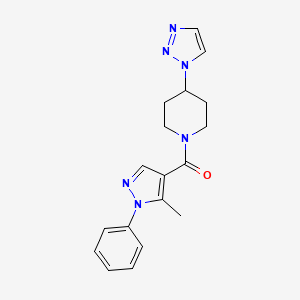
1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, also known as 1-FCPT, is an organic compound that is used in a variety of scientific and medical research applications. 1-FCPT has been studied for its potential uses in drug discovery, biochemistry, and physiology, and has been found to have a number of advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been studied for its potential uses in drug discovery, biochemistry, and physiology. In drug discovery, this compound has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. In biochemistry, this compound has been used to study the structure and function of proteins, as well as the regulation of gene expression. In physiology, this compound has been used to study the role of endocannabinoids in the central nervous system and to investigate the role of FAAH in the regulation of pain and inflammation.
Mecanismo De Acción
1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a potent inhibitor of FAAH, an enzyme that is involved in the metabolism of endocannabinoids. By inhibiting the action of FAAH, this compound increases the levels of endocannabinoids in the body, which in turn can lead to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In the central nervous system, this compound has been found to increase the levels of endocannabinoids, which can lead to a reduction in pain and inflammation. In addition, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has a number of advantages and limitations for lab experiments. The main advantage of this compound is its potency as an inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in the body. However, this compound also has some limitations, such as its short half-life and its potential to cause side effects such as nausea and headaches.
Direcciones Futuras
1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has a number of potential future directions. For example, further research could be conducted to investigate the potential of this compound as a therapeutic agent for the treatment of pain, inflammation, and other conditions. Additionally, research could be conducted to further explore the mechanisms of action of this compound and its effects on the body. Finally, research could be conducted to investigate the potential of this compound as a tool for drug discovery and the development of new therapeutic agents.
Métodos De Síntesis
1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can be synthesized through a variety of methods, including the condensation of 1-hydroxy-4-methyltriazole with furan-3-carbonyl chloride in the presence of a base such as piperidine. The reaction is carried out in a mixture of dichloromethane and pyridine, and the product is then purified by column chromatography.
Propiedades
IUPAC Name |
furan-3-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-12(10-3-8-18-9-10)15-5-1-11(2-6-15)16-7-4-13-14-16/h3-4,7-9,11H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZZAXKCDBHKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B6521050.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide](/img/structure/B6521054.png)
![N-cyclopropyl-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521061.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B6521092.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B6521093.png)
![N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-methylethanediamide](/img/structure/B6521097.png)
![N-ethyl-N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B6521101.png)

![N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B6521110.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521118.png)

![7-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B6521128.png)
![N-benzyl-N,3-dimethyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6521149.png)
